molecular formula C15H28O5 B3424237 1,2-Dihexanoylglycerol CAS No. 33774-66-2

1,2-Dihexanoylglycerol

Cat. No.: B3424237
CAS No.: 33774-66-2
M. Wt: 288.38 g/mol
InChI Key: DRUFTGMQJWWIOL-UHFFFAOYSA-N
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Description

1,2-Dihexanoylglycerol is a chemical compound with the molecular formula C15H28O5. It is a type of diacylglycerol, specifically a 1,2-diacylglycerol, where both acyl groups are hexanoyl. This compound is known for its role in various biological processes and is often studied in the context of lipid metabolism and signaling pathways .

Mechanism of Action

Target of Action

The primary target of 1,2-Dihexanoylglycerol, also known as Dihexanoin, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound acts as an activator of PKC . It interacts with PKC, leading to its activation . This activation results in the phosphorylation of various proteins, influencing numerous cellular processes .

Biochemical Pathways

The activation of PKC by this compound affects several biochemical pathways. For instance, it plays a role in the phosphoinositide/phospholipase C (PI/PLC) pathway . In this pathway, phosphoinositide is metabolized to phosphatidylinositol 4,5-biphosphate (PIP2), which is then converted to inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) by PLC . DAG, to which this compound is similar, is a secondary messenger that activates PKC .

Result of Action

The activation of PKC by this compound leads to various molecular and cellular effects. For example, it has been shown to induce ion pumping in guard-cell protoplasts and opening of intact stomata . This suggests that this compound may play a role in regulating plant responses to environmental stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light conditions have been shown to affect its ability to induce stomatal opening in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihexanoylglycerol can be synthesized through esterification reactions involving glycerol and hexanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows: [ \text{Glycerol} + 2 \text{Hexanoic Acid} \rightarrow 1,2-\text{Dihexanoylglycerol} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexanoylglycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid, while reduction could produce hexanol .

Scientific Research Applications

1,2-Dihexanoylglycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioctanoylglycerol: Similar in structure but with octanoyl groups instead of hexanoyl.

    1,2-Didecanoylglycerol: Contains decanoyl groups, making it slightly more hydrophobic.

    1,2-Dimyristoylglycerol: Features myristoyl groups, which are longer and more hydrophobic than hexanoyl groups.

Uniqueness

1,2-Dihexanoylglycerol is unique due to its specific chain length, which affects its solubility and interaction with biological membranes. Its moderate hydrophobicity allows it to be used in a variety of research applications without the extreme properties of longer or shorter chain diacylglycerols .

Properties

IUPAC Name

(2-hexanoyloxy-3-hydroxypropyl) hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFTGMQJWWIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CO)OC(=O)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938726
Record name 3-Hydroxypropane-1,2-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-91-3, 33774-66-2
Record name 1,2-Dihexanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, diester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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